molecular formula C14H19NO B3067048 (+)-Normetazocine CAS No. 16670-83-0

(+)-Normetazocine

Cat. No.: B3067048
CAS No.: 16670-83-0
M. Wt: 217.31 g/mol
InChI Key: DXESFJJJWBHLJX-IIMNLJJBSA-N
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Description

(+)-Normetazocine: is a synthetic opioid analgesic compound. It is a stereoisomer of normetazocine, which is known for its potent analgesic properties. This compound is part of the benzomorphan class of opioids and has been studied for its potential use in pain management and other medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-normetazocine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzomorphan skeleton.

    Cyclization: The benzomorphan skeleton undergoes cyclization to form the core structure of normetazocine.

    Resolution: The racemic mixture of normetazocine is resolved into its enantiomers, including this compound, using chiral resolution techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Large quantities of the starting materials are subjected to the synthetic route described above.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required standards for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (+)-Normetazocine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the benzomorphan skeleton, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: (+)-Normetazocine is used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.

Biology:

    Receptor Studies: It is used in studies to understand the binding and activity of opioid receptors in the brain.

Medicine:

    Pain Management: Research is ongoing to explore its potential as an analgesic for managing severe pain.

Industry:

    Pharmaceutical Development: this compound is used in the development of new opioid medications with improved efficacy and safety profiles.

Mechanism of Action

Molecular Targets and Pathways: (+)-Normetazocine exerts its effects primarily by binding to opioid receptors in the central nervous system. The key molecular targets include:

    Mu Opioid Receptors: Activation of these receptors leads to analgesic effects.

    Kappa Opioid Receptors: Binding to these receptors can result in dysphoria and hallucinations.

    Delta Opioid Receptors: These receptors are involved in modulating mood and emotional responses.

Pathways Involved:

    G-Protein Coupled Receptor Pathway: Binding of this compound to opioid receptors activates G-proteins, leading to inhibition of adenylate cyclase and a decrease in cyclic AMP levels.

    Ion Channel Modulation: The compound can modulate ion channels, resulting in reduced neuronal excitability and transmission of pain signals.

Comparison with Similar Compounds

    (-)-Normetazocine: The enantiomer of (+)-normetazocine with different pharmacological properties.

    Pentazocine: Another benzomorphan opioid with mixed agonist-antagonist activity.

    Cyclazocine: A benzomorphan opioid known for its kappa receptor agonist activity.

Uniqueness:

    Stereochemistry: The unique stereochemistry of this compound contributes to its specific binding affinity and activity at opioid receptors.

    Pharmacological Profile: Compared to its enantiomer and other benzomorphans, this compound has distinct pharmacological effects, making it a valuable compound for research and potential therapeutic use.

Properties

IUPAC Name

(1S,9S,13S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9-,13+,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESFJJJWBHLJX-IIMNLJJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453044
Record name (+)-Normetazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25144-78-9, 16670-83-0
Record name rel-(2R,6R,11R)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25144-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Normetazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2α,6α,11R*)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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